N-[(2,5-dimethylpyrazol-3-yl)methyl]-1-ethyl-5-methylpyrazol-4-amine;hydrochloride
Description
N-[(2,5-Dimethylpyrazol-3-yl)methyl]-1-ethyl-5-methylpyrazol-4-amine hydrochloride is a pyrazole-based compound featuring dual pyrazole rings with methyl and ethyl substituents, stabilized as a hydrochloride salt. Pyrazole derivatives are widely studied for their pharmacological and agrochemical applications due to their structural versatility and ability to engage in hydrogen bonding and π-π interactions. The hydrochloride salt form enhances solubility in polar solvents and improves stability, making it suitable for formulation in biological systems .
Properties
Molecular Formula |
C12H20ClN5 |
|---|---|
Molecular Weight |
269.77 g/mol |
IUPAC Name |
N-[(2,5-dimethylpyrazol-3-yl)methyl]-1-ethyl-5-methylpyrazol-4-amine;hydrochloride |
InChI |
InChI=1S/C12H19N5.ClH/c1-5-17-10(3)12(8-14-17)13-7-11-6-9(2)15-16(11)4;/h6,8,13H,5,7H2,1-4H3;1H |
InChI Key |
BXFCWGGHSVBKSW-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=C(C=N1)NCC2=CC(=NN2C)C)C.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2,5-dimethylpyrazol-3-yl)methyl]-1-ethyl-5-methylpyrazol-4-amine typically involves the alkylation of pyrazole derivatives. One common method includes the reaction of 3-chloromethyl-1,5-dimethylpyrazole with an appropriate amine under reflux conditions in a solvent like acetonitrile. The reaction is facilitated by the presence of a base such as sodium carbonate . The product is then purified using column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process. The use of automated systems for purification and crystallization ensures the consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[(2,5-dimethylpyrazol-3-yl)methyl]-1-ethyl-5-methylpyrazol-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the pyrazole ring can be substituted with different functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like potassium carbonate.
Major Products Formed
Oxidation: Formation of corresponding pyrazole oxides.
Reduction: Formation of reduced pyrazole derivatives.
Substitution: Formation of substituted pyrazole compounds with various functional groups.
Scientific Research Applications
N-[(2,5-dimethylpyrazol-3-yl)methyl]-1-ethyl-5-methylpyrazol-4-amine has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Medicine: Explored for its potential therapeutic applications due to its enzyme inhibitory properties.
Industry: Utilized in the synthesis of various pyrazole-based compounds for industrial applications.
Mechanism of Action
The mechanism of action of N-[(2,5-dimethylpyrazol-3-yl)methyl]-1-ethyl-5-methylpyrazol-4-amine involves its interaction with specific molecular targets. The compound acts as a ligand, binding to metal ions and forming stable complexes. These complexes can exhibit catalytic activity or enzyme inhibition, depending on the nature of the metal ion and the specific enzyme involved . The pyrazole rings play a crucial role in stabilizing the metal-ligand interactions, enhancing the compound’s effectiveness.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Physicochemical Properties
The target compound’s structure includes a 2,5-dimethylpyrazole moiety and a 1-ethyl-5-methylpyrazole group. Substituent positioning and electronegativity significantly influence properties like melting point, solubility, and reactivity.
- Electron-Withdrawing vs. Alkyl Groups: The target compound’s ethyl and methyl groups (electron-donating) contrast with chloro and cyano substituents in derivatives. Electron-withdrawing groups (e.g., Cl, CN) increase molecular polarity and melting points (e.g., 3b: 171–172°C) compared to alkylated analogs . The target compound likely exhibits lower melting points and higher organic solubility due to reduced polarity.
Functional Group Variations
- Amine vs. Carboxamide/Sulfonamide : Unlike carboxamide derivatives in or sulfonamides in , the target compound’s primary amine group offers distinct reactivity. Amines are more nucleophilic, enabling salt formation (e.g., hydrochloride) and broader pH-dependent solubility .
- Hydrochloride Salt : Salification is common in pharmaceuticals (e.g., HI-2180 in ) to enhance bioavailability. The target’s hydrochloride salt likely improves aqueous solubility compared to neutral analogs like 3a–3e .
Spectroscopic and Analytical Data
- NMR Trends : Pyrazole protons in derivatives resonate at δ 7.2–8.1 ppm (aromatic), while methyl groups appear at δ 2.4–2.6 ppm . The target compound’s ¹H-NMR would show similar pyrazole peaks, with ethyl groups (δ ~1.2–1.4 ppm for CH3, δ ~2.5–3.5 ppm for CH2) distinguishing it from methyl-only analogs.
- Mass Spectrometry: The target’s molecular ion ([M+H]⁺) is estimated at ~300 m/z, lower than chloro/cyano-substituted derivatives (e.g., 3a: 403.1 m/z) due to lighter substituents .
Biological Activity
N-[(2,5-dimethylpyrazol-3-yl)methyl]-1-ethyl-5-methylpyrazol-4-amine; hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.
The compound is characterized by the following chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C12H18N4·HCl |
| Molecular Weight | 270.76 g/mol |
| Appearance | White to off-white powder |
| Solubility | Soluble in water and organic solvents |
| Melting Point | Not specified |
N-[(2,5-dimethylpyrazol-3-yl)methyl]-1-ethyl-5-methylpyrazol-4-amine; hydrochloride exhibits its biological effects primarily through modulation of specific enzymatic pathways and receptor interactions. Pyrazole derivatives are known to inhibit cyclooxygenase (COX) enzymes, which play a critical role in inflammation and pain pathways. Additionally, some studies suggest that pyrazole compounds can act as inhibitors of various kinases involved in cancer cell proliferation.
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazole derivatives. For example, compounds with similar structures have shown significant cytotoxicity against various cancer cell lines:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| N,N-bis[(3,5-dimethylpyrazol-1-yl)methyl]aniline | Hep-2 | 3.25 |
| Ethyl-1-(2-hydroxy-3-aroxypropyl)-3-aryl-pyrazole | A549 | 26 |
| 1-(3-(4-chlorophenoxy)-2-hydroxypropyl)-3-(4-chlorophenyl)-1H-pyrazole | NCI-H460 | 0.95 |
These findings indicate that modifications in the pyrazole structure can enhance antitumor activity, suggesting a promising avenue for drug development.
Anti-inflammatory Activity
The anti-inflammatory properties of pyrazole derivatives are well-documented. The inhibition of COX enzymes leads to decreased production of pro-inflammatory mediators such as prostaglandins. This mechanism is particularly relevant for compounds intended for pain relief and inflammatory conditions.
Antioxidant Activity
Studies have also reported the antioxidant properties of pyrazole derivatives. For instance, compounds similar to N-[(2,5-dimethylpyrazol-3-yl)methyl]-1-ethyl-5-methylpyrazol-4-amine have demonstrated effective radical scavenging activities in vitro. These activities were evaluated using assays such as ABTS and DPPH, indicating potential applications in oxidative stress-related diseases.
Case Studies
- Study on Anticancer Efficacy : A study conducted on a series of pyrazole derivatives revealed that certain modifications significantly enhanced cytotoxicity against breast cancer cell lines (MCF7) with IC50 values as low as 12.50 µM . This suggests that N-[(2,5-dimethylpyrazol-3-yl)methyl]-1-ethyl-5-methylpyrazol-4-amine; hydrochloride could be further explored for its potential as an anticancer agent.
- Inflammation Model : In an animal model of inflammation, pyrazole derivatives were shown to reduce edema significantly compared to controls, supporting their use in treating inflammatory diseases . The compound's ability to inhibit COX enzymes was confirmed through molecular docking studies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
